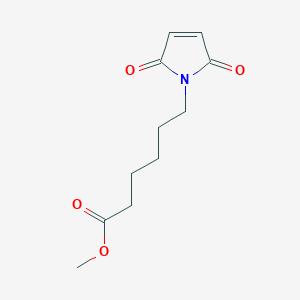![molecular formula C31H24Br2 B14236811 2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene CAS No. 236092-91-4](/img/structure/B14236811.png)
2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene is a brominated fluorene derivative with the molecular formula C31H24Br2. This compound is characterized by its two bromine atoms at the 2 and 7 positions of the fluorene core, and two ethenylphenyl groups attached to the 9 position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene typically involves the bromination of 9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions
2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Polymerization Reactions: The ethenyl groups can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi), and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under heat or UV light.
Major Products
Substitution: Various substituted fluorenes depending on the substituent introduced.
Oxidation: Oxidized fluorenes with different functional groups.
Polymerization: Polymers with unique mechanical and optical properties.
科学的研究の応用
2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene is used in a variety of scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules and polymers.
Biology: In the development of fluorescent probes and markers for biological imaging.
作用機序
The mechanism of action of 2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene involves its interaction with various molecular targets and pathways. The bromine atoms and ethenyl groups allow for versatile chemical modifications, enabling the compound to participate in a wide range of chemical reactions. These interactions can lead to the formation of new chemical bonds, altering the properties and functions of the molecules involved .
類似化合物との比較
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 2,7-Dibromo-9,9-di-n-octyl-9H-fluorene
- 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Uniqueness
2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene is unique due to its specific substitution pattern and the presence of ethenyl groups, which provide additional sites for chemical reactions and polymerization. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific chemical functionalities .
特性
CAS番号 |
236092-91-4 |
|---|---|
分子式 |
C31H24Br2 |
分子量 |
556.3 g/mol |
IUPAC名 |
2,7-dibromo-9,9-bis[(4-ethenylphenyl)methyl]fluorene |
InChI |
InChI=1S/C31H24Br2/c1-3-21-5-9-23(10-6-21)19-31(20-24-11-7-22(4-2)8-12-24)29-17-25(32)13-15-27(29)28-16-14-26(33)18-30(28)31/h3-18H,1-2,19-20H2 |
InChIキー |
MXIVFMQCQXOYIS-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)CC2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)CC5=CC=C(C=C5)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)
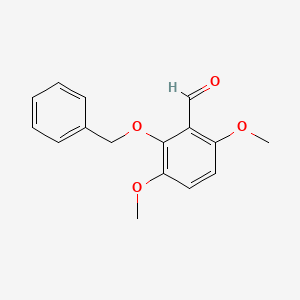
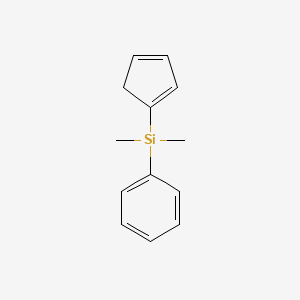
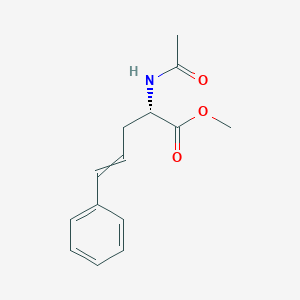
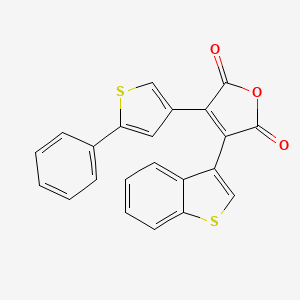
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)
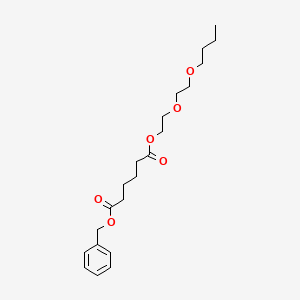
![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)
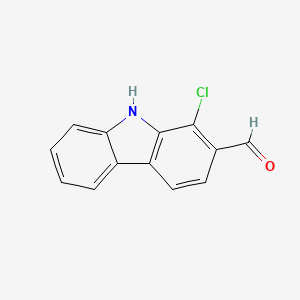
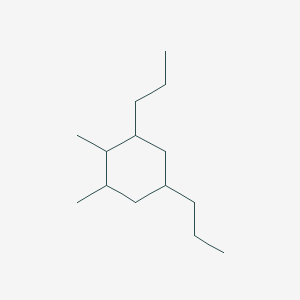
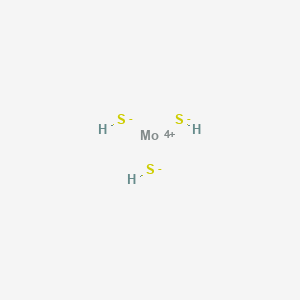
![(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14236806.png)
![5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline](/img/structure/B14236809.png)
